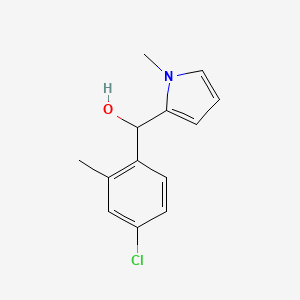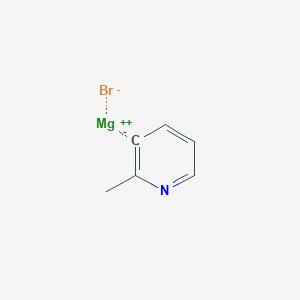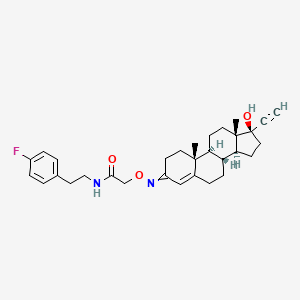
1,2-Diiodo-4-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5I2NO3 It is a derivative of benzene, where two iodine atoms, one methoxy group, and one nitro group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diiodo-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2-diiodo-4-methoxybenzene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups on the benzene ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 1,2-Diiodo-4-methoxy-5-aminobenzene.
Oxidation: 1,2-Diiodo-4-carboxy-5-nitrobenzene.
Scientific Research Applications
1,2-Diiodo-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-diiodo-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro) and electron-donating groups (methoxy) on the benzene ring influences its reactivity and the pathways it follows in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-methoxybenzene:
1,4-Diiodo-2-methoxy-5-nitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
1,2-Diiodo-4-methoxy-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
920504-08-1 |
|---|---|
Molecular Formula |
C7H5I2NO3 |
Molecular Weight |
404.93 g/mol |
IUPAC Name |
1,2-diiodo-4-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C7H5I2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 |
InChI Key |
WOLKERAZKXPFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)

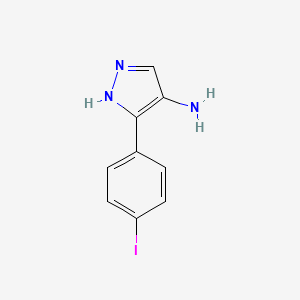
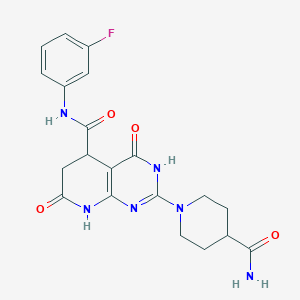
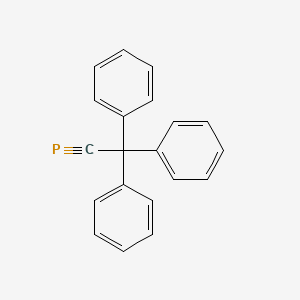
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)

